Cas no 27043-22-7 (ar-ethoxybenzamide)

ar-ethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- ar-ethoxybenzamide
- Ethoxybenzamide
- 55836-71-0
- SCHEMBL1086282
- BS-23245
- p-Ethoxybenzamide
- 27043-22-7
- FT-0618380
- CHEMBL4294759
- J-515273
- CS-0197285
- BDBM50468588
- MFCD00007996
- 4-Ethoxybenzamide, 97%
- NS00033412
- Z33546681
- AZEIRPAUJXANCS-UHFFFAOYSA-N
- E74021
- 4-Ethoxybenzamide
- AKOS001382339
- EINECS 259-847-1
- Benzamide, 4-ethoxy-
- Formamide,N-(4-ethoxyphenyl)-
- DTXSID10204431
- DB-052810
- DTXCID10126922
-
- インチ: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
- InChIKey: AZEIRPAUJXANCS-UHFFFAOYSA-N
- ほほえんだ: CCOC1C=CC(C(=O)N)=CC=1
計算された属性
- せいみつぶんしりょう: 214.062994
- どういたいしつりょう: 214.062994
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.111
- ゆうかいてん: 209.0 °C
- ふってん: 302 °C at 760 mmHg
- フラッシュポイント: 302 °C at 760 mmHg
- 屈折率: 1.538
- PSA: 52.32000
- LogP: 1.88450
ar-ethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69170-25g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 25g |
¥322.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69170-100g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 100g |
¥622.0 | 2023-09-08 | |
Aaron | AR01V395-100g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 100g |
$87.00 | 2025-02-11 | |
Aaron | AR01V395-25g |
ar-ethoxybenzamide |
27043-22-7 | 99% | 25g |
$43.00 | 2025-02-11 |
ar-ethoxybenzamide 関連文献
-
Jin-Wei Yuan,Jun-Liang Zhu,Bing Li,Liang-Yu Yang,Pu Mao,Shou-Ren Zhang,Yan-Chun Li,Ling-Bo Qu Org. Biomol. Chem. 2019 17 10178
-
Kashyap Kumar Sarmah,Kaveri Boro,Mihails Arhangelskis,Ranjit Thakuria CrystEngComm 2017 19 826
-
Jiulong Li,Chang Li,Xu Ji,Qin Sun,Zhi Li,He Liu,Lina Zhou,Dingding Jing,Junbo Gong,Wei Chen New J. Chem. 2022 46 8708
-
Maria-Magdalena Titirici,Robin. J. White,Camillo Falco,Marta Sevilla Energy Environ. Sci. 2012 5 6796
-
Jinwei Yuan,Junliang Zhu,Junhao Fu,Liangru Yang,Yongmei Xiao,Pu Mao,Xue Du,Lingbo Qu Org. Chem. Front. 2019 6 925
-
Zhenghui Liu,Peng Wang,Hualin Ou,Zhenzhong Yan,Suqing Chen,Xingxing Tan,Dongkun Yu,Xinhui Zhao,Tiancheng Mu RSC Adv. 2020 10 7698
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Luisa A. Ferreira,Vladimir N. Uversky,Boris Y. Zaslavsky Mol. BioSyst. 2016 12 3567
-
Charlie L. Hall,Jason Potticary,Victoria Hamilton,Simon Gaisford,Asma Buanz,Simon R. Hall Chem. Commun. 2020 56 10726
ar-ethoxybenzamideに関する追加情報
Professional Introduction to Compound with CAS No 27043-22-7 and Product Name ar-ethoxybenzamide
The compound with the CAS number 27043-22-7 is a chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. The product name, ar-ethoxybenzamide, refers to a specific derivative of benzamide, characterized by the presence of an ethoxy group at the aromatic ring. This compound has been extensively studied for its potential biological activities and pharmacological properties, making it a subject of interest in both academic research and industrial applications.
In recent years, the exploration of benzamide derivatives has expanded considerably, driven by their diverse biological effects. Ar-ethoxybenzamide, in particular, has been investigated for its role in modulating various cellular processes. One of the most compelling areas of research involves its potential as an inhibitor of enzymes involved in inflammation and pain pathways. Studies have demonstrated that compounds structurally related to ar-ethoxybenzamide can interact with targets such as COX-2 (cyclooxygenase-2) and other inflammatory mediators, suggesting a therapeutic potential in conditions like arthritis and inflammatory bowel disease.
The chemical structure of ar-ethoxybenzamide contributes to its unique pharmacological profile. The presence of the ethoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets. This property has been leveraged in designing novel drug candidates that aim to improve bioavailability and efficacy. Additionally, the benzamide core is known for its stability and solubility characteristics, which are crucial for formulating effective pharmaceutical agents.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of ar-ethoxybenzamide. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how this compound may exert its effects at the molecular level. These findings have guided experimental efforts to optimize the structure for improved potency and selectivity. For instance, modifications to the ethoxy group or introduction of additional functional moieties have been explored to enhance binding affinity and reduce off-target effects.
The synthesis of ar-ethoxybenzamide has also seen significant progress. Modern synthetic methodologies allow for efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the ethoxy group at the aromatic ring with high precision. These advances in synthetic chemistry have not only facilitated the production of ar-ethoxybenzamide but also enabled the exploration of related derivatives with tailored biological properties.
In clinical settings, ar-ethoxybenzamide is being evaluated for its potential therapeutic applications. Preclinical studies have shown promising results in models of inflammation and pain, prompting further investigation into its clinical utility. The compound's mechanism of action appears to involve inhibition of key enzymes and receptors involved in pro-inflammatory pathways, making it a candidate for treating a range of inflammatory disorders. Moreover, its favorable pharmacokinetic profile suggests that it may be suitable for oral administration, which would enhance patient compliance.
The safety profile of ar-ethoxybenzamide is another critical aspect that has been thoroughly examined. Toxicological studies have assessed various parameters including acute toxicity, chronic exposure effects, and potential side reactions. These evaluations are essential for determining the safe dosage range and identifying any adverse effects that may need to be monitored during clinical use. The results from these studies have been instrumental in shaping dosing regimens and formulation strategies for future clinical trials.
Future directions in the study of ar-ethoxybenzamide include exploring its potential in combination therapies. By pairing it with other agents that target different aspects of inflammation or pain pathways, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Additionally, investigating its role in other disease models such as neurodegenerative disorders is an area ripe for exploration given its interaction with cellular signaling pathways involved in these conditions.
The broader significance of ar-ethoxybenzamide lies in its contribution to our understanding of benzamide derivatives as therapeutic agents. Its study not only advances knowledge in medicinal chemistry but also provides valuable insights into drug design principles applicable to other compounds. As research continues to uncover new biological functions and mechanisms, compounds like ar-ethoxybenzamide will remain at the forefront of efforts to develop innovative treatments for human diseases.
27043-22-7 (ar-ethoxybenzamide) 関連製品
- 1261482-85-2(3-Methoxy-5-methylbenzamide)
- 5813-86-5(3-Methoxybenzamide)
- 50714-69-7(4-(2-Aminoethoxy)benzamide)
- 55836-69-6(3-ethoxybenzamide)
- 55836-71-0(4-Ethoxybenzamide)
- 3424-93-9(4-Methoxybenzamide)
- 1018600-42-4(4-(3-Aminopropoxy)benzamide)
- 1804915-80-7(Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)




